Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
CAS No.: 23062-53-5
Cat. No.: VC20870883
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23062-53-5 |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate |
| Standard InChI | InChI=1S/C10H16O3/c1-13-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3 |
| Standard InChI Key | LUBWUSMZFMBOIQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CCC(CC1)(CC2)O |
| Canonical SMILES | COC(=O)C12CCC(CC1)(CC2)O |
Introduction
Chemical Structure and Identification
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is characterized by its distinctive bicyclic framework with a hydroxyl group at the 4-position and a methyl carboxylate group at the 1-position. This structural arrangement contributes significantly to its chemical behavior and reactivity profile.
Basic Identification Parameters
The compound is officially identified through several standardized parameters that enable precise recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 23062-53-5 |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate |
| SMILES Notation | COC(=O)C12CCC(O)(CC1)CC2 |
This bicyclic compound consists of three ethylene bridges connecting two tertiary carbon atoms, creating a rigid three-dimensional cage-like structure . The presence of both polar functional groups (hydroxyl and ester) on this rigid framework contributes to its unique chemical and physical properties.
Structural Features
The compound's structure contains several noteworthy features:
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A rigid bicyclo[2.2.2]octane scaffold that provides conformational stability
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A tertiary alcohol (hydroxyl group) at the 4-position
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A methyl ester (carboxylate) group at the 1-position bridgehead
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Three ethylene bridges arranged symmetrically
These structural characteristics contribute to the compound's potential for diverse chemical transformations and applications in synthetic chemistry .
Physical and Chemical Properties
Understanding the physical and chemical properties of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is essential for its proper handling, storage, and application in research and industrial settings.
Physical Properties
The physical properties of this compound have been both experimentally determined and computationally predicted:
| Property | Value | Determination Method |
|---|---|---|
| Physical Appearance | Solid | Experimental |
| Melting Point | 72-74 °C | Experimental |
| Boiling Point | 257.2±40.0 °C | Predicted |
| Density | 1.252±0.06 g/cm³ | Predicted |
| pKa | 14.80±0.40 | Predicted |
| Recommended Storage Temperature | 2-8 °C | Experimental |
The compound typically appears as a crystalline solid under standard conditions, with a relatively high melting point indicative of significant intermolecular forces likely involving hydrogen bonding through the hydroxyl group .
Chemical Reactivity
The reactivity of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is primarily governed by its functional groups:
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The hydroxyl group can participate in:
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Hydrogen bonding interactions
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Oxidation reactions
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Substitution reactions
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Dehydration processes
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The methyl ester group can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification reactions
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Reduction to form alcohols
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Aminolysis to form amides
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The bicyclic core provides structural rigidity that can influence the stereoselectivity and reaction rates of transformations at both functional groups .
Synthesis Methods
Multiple synthetic routes have been developed to produce methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, each with specific advantages depending on the starting materials and desired scale.
Esterification of the Corresponding Carboxylic Acid
The most direct and commonly employed method involves the esterification of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1127-13-5) with methanol:
Using (Trimethylsilyl)diazomethane
A well-documented procedure utilizes (trimethylsilyl)diazomethane as an effective and mild methylating agent:
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4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is dissolved in methanol
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A solution of (trimethylsilyl)diazomethane in hexane (typically 2.0 M) is added dropwise
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The reaction mixture is stirred at room temperature for approximately 2 hours
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After solvent removal, the product is obtained as a solid
This method has been reported to provide excellent yields (up to 99%) under mild conditions and requires minimal purification .
Formal [4+2] Cycloaddition Approach
Research has shown that bicyclo[2.2.2]octane-1-carboxylates can be synthesized through formal [4+2] cycloaddition reactions using α'-ethoxycarbonyl cyclohexenone and nitroolefins as substrates. These reactions can be carried out under metal-free conditions with organic base catalysts, offering enantioselective access to the bicyclic scaffold .
This approach represents a more modern strategy for constructing the bicyclic framework with the carboxylate functionality already installed at the bridgehead position, potentially reducing the number of synthetic steps required.
Applications in Chemical Research and Industry
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate serves as a versatile building block with applications spanning multiple scientific and industrial domains.
Pharmaceutical Research
In medicinal chemistry, this compound serves several important functions:
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Serves as a rigid scaffold for the development of biologically active compounds
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Acts as an intermediate in the synthesis of complex drug candidates
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Provides a structurally defined platform for structure-activity relationship studies
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Contributes to the development of compounds with potential therapeutic applications
The rigid bicyclic structure can confer favorable pharmacokinetic properties to drug candidates by restricting conformational flexibility and potentially enhancing binding selectivity to biological targets.
Organic Synthesis Applications
As a synthetic building block, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate offers several advantages:
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Provides a functionalized, conformationally rigid core structure
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Serves as an intermediate in multi-step synthesis of complex molecules
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Allows for selective functionalization at either the hydroxyl or ester position
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Enables the construction of more complex bicyclic and polycyclic systems
The compound's utility in organic synthesis is enhanced by its commercial availability and the potential for further derivatization at both functional groups .
Materials Science
Although less documented in the search results, the compound's rigid structure and functional groups make it potentially valuable in materials science applications:
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As a monomer or modifier in polymer synthesis
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In the development of structured materials with defined spatial arrangements
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For creating materials with specific mechanical or thermal properties
| GHS Classification | Hazard Statement | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
These classifications necessitate appropriate precautionary measures during handling .
| Parameter | Typical Specification |
|---|---|
| Purity | ≥95% |
| Form | Solid |
| Available Quantities | From mg to gram scale |
| Storage Recommendation | 2-8°C, protected from moisture |
Multiple suppliers offer this compound, including specialty chemical providers focusing on building blocks and research chemicals .
Research Trends and Future Directions
The continuing interest in methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is evident from research publications and commercial availability. Several trends suggest future directions for its application:
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Development of enantioselective synthesis methods to access specific stereoisomers
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Exploration of the compound as a scaffold for medicinal chemistry applications
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Investigation of novel transformations utilizing its unique structural features
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Potential applications in asymmetric synthesis and catalysis
Recent research on formal [4+2] cycloaddition reactions to access bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivity suggests ongoing interest in developing more efficient and selective synthesis methods for these valuable building blocks .
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